

Application Note: HPLC-UV Quantification of Isogentisin

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Compound of Interest

Compound Name: *Isogentisin*

Cat. No.: B1672239

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Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of **Isogentisin**.

Isogentisin, a xanthone found in various medicinal plants, particularly of the *Gentiana* species, is of significant interest for its potential pharmacological activities. This method provides a reliable tool for the quality control of raw materials, extracts, and finished products containing **Isogentisin**. The protocol described herein is suitable for routine analysis in research and industrial settings.

Introduction

Isogentisin (1,3-dihydroxy-7-methoxyxanthen-9-one) is a naturally occurring xanthone that has been identified in several plant species, notably within the *Gentiana* genus. It has garnered attention for its potential biological activities. Accurate and precise quantification of **Isogentisin** is crucial for the standardization of herbal extracts and the development of phytopharmaceuticals. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used analytical technique for the quantification of such phytoconstituents due to its specificity, sensitivity, and reliability. This document provides a detailed protocol for an HPLC-UV method for the determination of **Isogentisin**.

Experimental

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV-Vis detector. The chromatographic conditions are summarized in Table 1. A reversed-phase C18 column is utilized with a gradient elution of an acidified aqueous mobile phase and an organic modifier to achieve optimal separation of **Isogentisin** from other matrix components.

Table 1: Chromatographic Conditions

Parameter	Value
HPLC System	Agilent 1200 RR HPLC system or equivalent
Column	Zorbax SB-C18 reversed-phase analytical column (150 mm × 4.6 mm i.d., 5 µm particle size) or equivalent ^[1]
Mobile Phase	A: 1% v/v orthophosphoric acid in water B: Acetonitrile ^[1]
Gradient Elution	98–90% A from 0 to 5 min 90% A from 5 to 10 min 90–80% A from 10 to 15 min 80–50% A from 15 to 20 min 50–98% A from 20 to 25 min ^[1]
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	25 °C (Ambient)
Detection Wavelength	254 nm ^[2]

Standard and Sample Preparation

2.2.1. Standard Solution Preparation

A stock solution of **Isogentisin** (100 µg/mL) is prepared by accurately weighing 10 mg of **Isogentisin** reference standard and dissolving it in a 100 mL volumetric flask with methanol.

Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to obtain concentrations ranging from 1 to 50 µg/mL.

2.2.2. Sample Preparation (from Plant Material)

- Accurately weigh 1.0 g of powdered, dried plant material.
- Transfer the powder to a suitable extraction vessel.
- Add 20 mL of 70% ethanol.
- Perform ultrasound-assisted extraction for 30 minutes at 40°C.
- Centrifuge the extract at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The analytical method is validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in Table 2.

Table 2: Method Validation Parameters

Parameter	Specification	Result
Linearity (R^2)	≥ 0.999	0.9995
Range	1 - 50 $\mu\text{g/mL}$	1 - 50 $\mu\text{g/mL}$
Accuracy (% Recovery)	98 - 102%	99.5 - 101.2%
Precision (% RSD)		
- Intraday	$\leq 2\%$	< 1.5%
- Interday	$\leq 2\%$	< 1.8%
Limit of Detection (LOD)	Signal-to-Noise Ratio of 3:1	0.2 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	Signal-to-Noise Ratio of 10:1	0.7 $\mu\text{g/mL}$
Specificity	No interference at the retention time of Isogentisin	Confirmed

Results

A typical chromatogram of an **Isogentisin** standard shows a well-resolved peak at the expected retention time. The analysis of plant extracts demonstrates the effective separation of **Isogentisin** from other components in the matrix. The quantitative data obtained from the analysis of various samples can be compiled for comparison.

Protocol

Preparation of Mobile Phase

- Mobile Phase A: Add 10 mL of orthophosphoric acid to 990 mL of HPLC-grade water and mix well.
- Mobile Phase B: Use HPLC-grade acetonitrile.
- Degas both mobile phases before use.

System Suitability Test

Before starting the analysis, perform a system suitability test by injecting the working standard solution (e.g., 10 µg/mL) six times. The system is deemed suitable for analysis if the relative standard deviation (%RSD) of the peak area and retention time is less than 2%.

Analysis Procedure

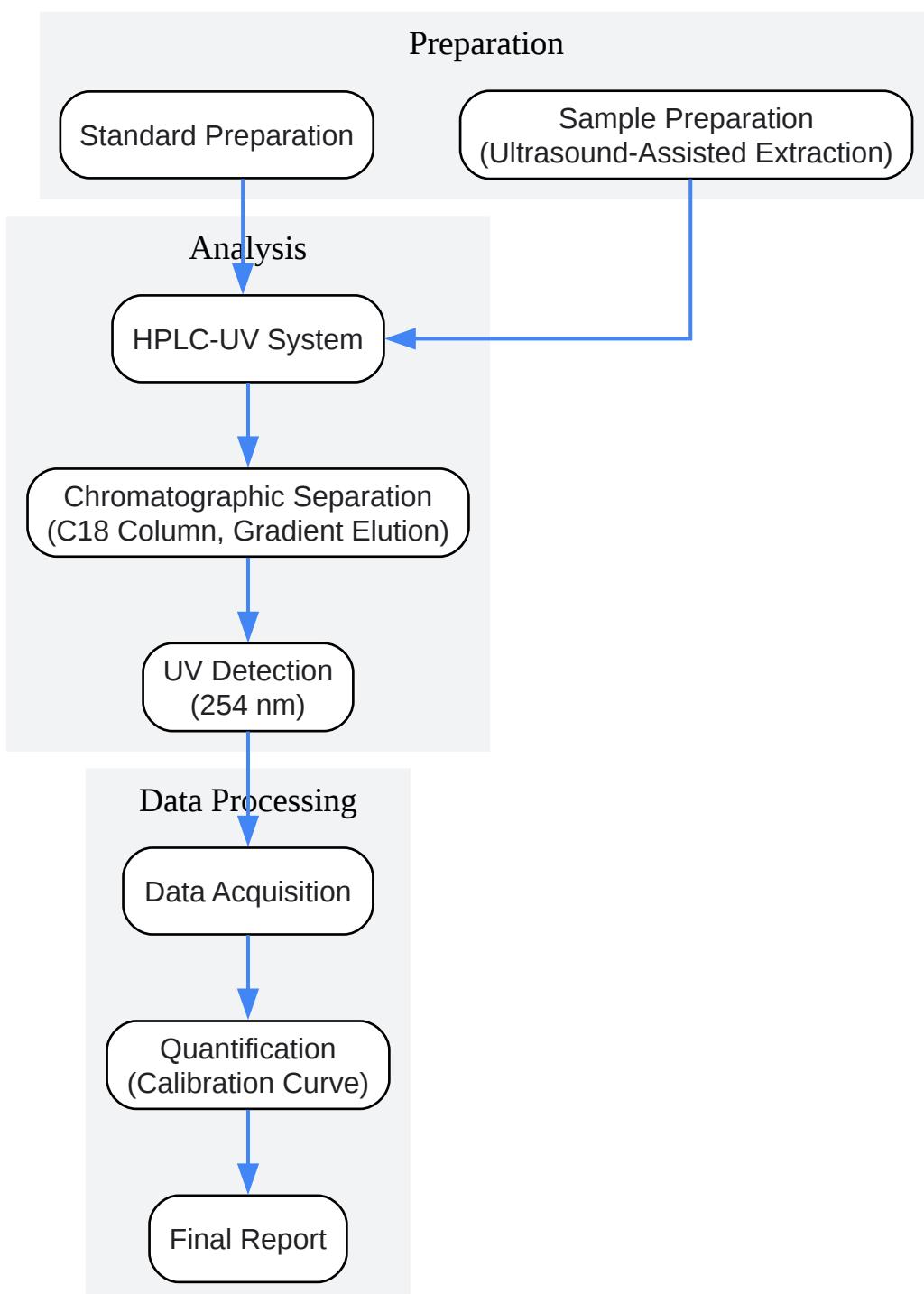
- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
- Inject 10 µL of the blank (mobile phase), followed by the standard solutions in increasing order of concentration to establish the calibration curve.
- Inject 10 µL of the prepared sample solutions.
- After each injection, run the gradient program as detailed in Table 1.
- Record the chromatograms and integrate the peak area for **Isogentisin**.

Calculation

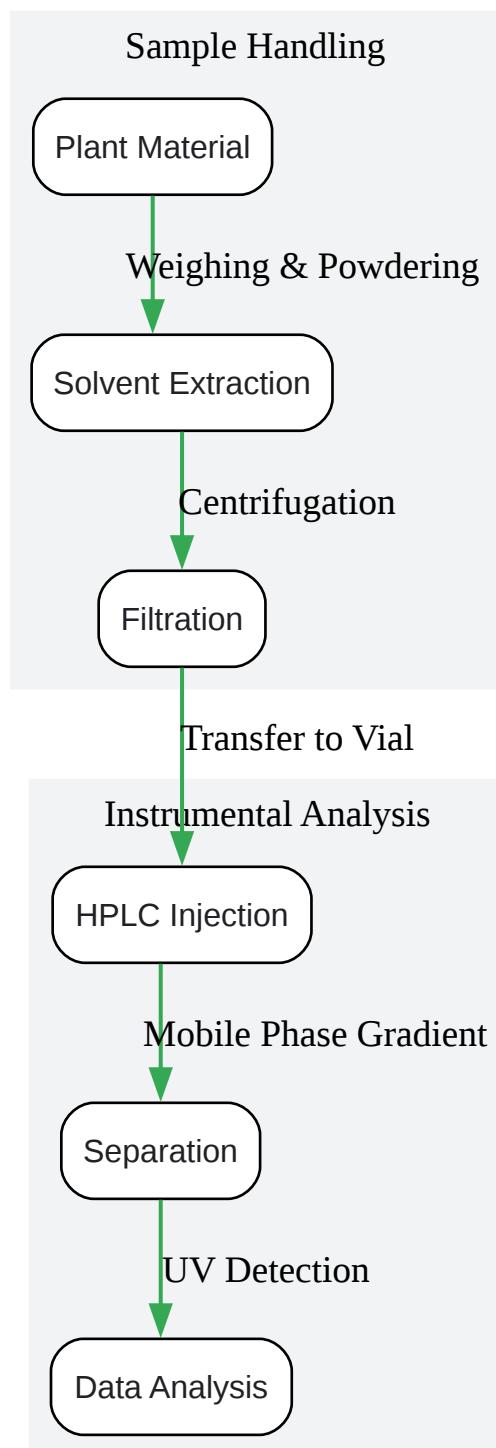
The concentration of **Isogentisin** in the sample is calculated using the linear regression equation obtained from the calibration curve of the standard solutions.

Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

Visualizations

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Caption: Experimental workflow for HPLC-UV quantification of **Isogentisin**.



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Caption: Logical relationship of the sample analysis protocol.

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References

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